- Thiobenzoylthioglycolic acid, Organic Syntheses, 1962, 42, 100-3

Cas no 942-91-6 (S-(Thiobenzoyl)thioglycolic Acid)

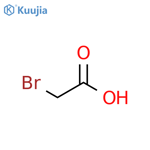

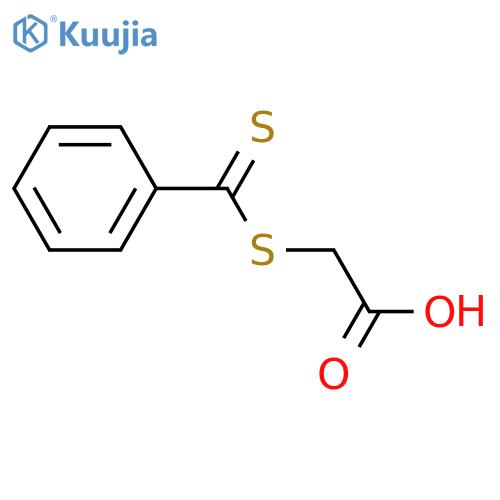

942-91-6 structure

商品名:S-(Thiobenzoyl)thioglycolic Acid

S-(Thiobenzoyl)thioglycolic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(Benzothioylthio)acetic acid

- S-(Thiobenzoyl)thioglycolic acid

- Dithiobenzoic acid carboxymethyl ester

- [(Phenylcarbonothioyl)thio]acetic acid

- 2-(benzenecarbonothioylsulfanyl)acetic acid

- (benzenecarbothioylsulfanyl)acetic acid

- 2-((phenylcarbonothioyl)thio)acetic acid

- 2-(benzenecarbothioylsulfanyl)acetic acid

- Acetic acid,[(phenylthioxomethyl)thio]

- Carboxymethyl dithiobenzoate

- Dithiobenzoesaeurecarboxylmethylester

- Dithiobenzoesaeurecarboxymethylester

- Thiobenzoyl thioglycolate

- Thiobenzoylthioacetic acid

- (Thiobenzoylthio)acetic Acid

- 2-[(Phenylthioxomethyl)thio]acetic acid (ACI)

- Acetic acid, [(phenylthioxomethyl)thio]- (9CI)

- Acetic acid, mercapto-, dithiobenzoate (8CI)

- Benzoic acid, dithio-, carboxymethyl ester (6CI)

- Benzoic acid, dithio-, ester with mercaptoacetic acid (7CI, 8CI)

- 2-(Phenylcarbonothioylthio)acetic acid

- 2-(Thiobenzoylthio)acetic acid

- NSC 42331

- NSC 68200

- STK331992

- 2-(benzenecarbonothioylsulfanyl)aceticacid

- CHEMBL457019

- MFCD00004927

- Benzoic acid, dithio-, carboxymethyl ester

- C9H8O2S2

- CCG-51440

- DB-057483

- Thiobenzoylthioglycolic acid

- ((Phenylthioxomethyl)thio)acetic acid

- Benzoic acid, ester with mercaptoacetic acid

- J-506228

- S-Thiobenzoylthioglycolic acid

- SR-01000640736-1

- CS-W014999

- S-(Thiobenzoyl)thioglycolic acid, 99%

- DTXSID30240972

- Benzoic acid, dithio-, ester with mercaptoacetic acid

- (Benzothioylsulfanyl)acetic acid #

- NSC42331

- NSC-68200

- [(phenylcarbonothioyl)sulfanyl]acetic acid

- BP-30120

- S-(Thiobenzoyl)thioglycolic acid; Dithiobenzoic acid carboxymethyl ester

- ALBB-004078

- NS00040371

- 2-((Phenylcarbonothioyl)thio)aceticacid

- HMS1531O09

- NSC68200

- T2401

- Benzoic acid, carboxymethyl ester

- SY053104

- D77774

- XBEIANFIOZTEDE-UHFFFAOYSA-

- AKOS000321343

- EINECS 213-393-0

- InChI=1/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

- Maybridge4_003837

- SCHEMBL162936

- 942-91-6

- NSC-42331

- Acetic acid, [(phenylthioxomethyl)thio]-

- 2-(Phenylcarbonothioylsulfanyl)acetic acid

- AS-64489

- Thiobenzoylsulfanylacetic acid

- S-(Thiobenzoyl)thioglycolic Acid

-

- MDL: MFCD00004927

- インチ: 1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

- InChIKey: XBEIANFIOZTEDE-UHFFFAOYSA-N

- ほほえんだ: O=C(CSC(C1C=CC=CC=1)=S)O

計算された属性

- せいみつぶんしりょう: 211.99700

- どういたいしつりょう: 211.99657184g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 94.7Ų

じっけんとくせい

- 色と性状: ダークレッド液体

- 密度みつど: 1.3790

- ゆうかいてん: 126.0 to 130.0 deg-C

- ようかいど: acetone: soluble25mg/mL, clear

- PSA: 94.69000

- LogP: 2.17990

- ようかいせい: 水に溶ける

S-(Thiobenzoyl)thioglycolic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

S-(Thiobenzoyl)thioglycolic Acid 税関データ

- 税関コード:29309070

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

S-(Thiobenzoyl)thioglycolic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-64489-25G |

2-(benzenecarbothioylsulfanyl)acetic acid |

942-91-6 | >97% | 25g |

£357.00 | 2025-02-09 | |

| BAI LING WEI Technology Co., Ltd. | 385880-25G |

S-(Thiobenzoyl)thioglycolic acid, 99% |

942-91-6 | 99% | 25G |

¥ 2081 | 2022-04-26 | |

| Chemenu | CM115159-25g |

[(phenylcarbonothioyl)thio]acetic acid |

942-91-6 | 95%+ | 25g |

$218 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 157880-10G |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | 10g |

¥1738.53 | 2023-12-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2401-5G |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | >97.0%(GC)(T) | 5g |

¥150.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S101895-5g |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | 99% | 5g |

¥387.90 | 2023-09-01 | |

| eNovation Chemicals LLC | K63111-25g |

Acetic acid, 2-[(phenylthioxomethyl)thio]- |

942-91-6 | 97% | 25g |

$140 | 2024-06-08 | |

| Alichem | A019122103-100g |

2-((Phenylcarbonothioyl)thio)acetic acid |

942-91-6 | 95% | 100g |

$660.19 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97930-1g |

2-((Phenylcarbonothioyl)thio)acetic acid |

942-91-6 | 1g |

¥158.0 | 2021-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236687-10 g |

S-(Thiobenzoyl)thioglycolic acid, |

942-91-6 | 10g |

¥895.00 | 2023-07-10 |

S-(Thiobenzoyl)thioglycolic Acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Piperidine , Iodine Solvents: Tetrahydrofuran ; rt

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- 2-(Phenylcarbonothioylsulfanyl)acetic acid, Acta Crystallographica, 2010, 66(10),

合成方法 3

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 20 min, rt; rt → 40 °C; reflux

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled

リファレンス

- Antitumor compounds, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt → 80 °C; 2 h, reflux; reflux → 0 °C

1.2 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C

1.2 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C

リファレンス

- Porphyrin and Galactosyl Conjugated Micelles for Targeting Photodynamic Therapy, Pharmaceutical Research, 2010, 27(1), 187-199

合成方法 5

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors, Organic & Biomolecular Chemistry, 2021, 19(23), 5087-5092

合成方法 6

はんのうじょうけん

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 2 h, reflux; reflux → 0 °C

1.2 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt

1.4 Reagents: Hydrochloric acid ; pH 2

1.2 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt

1.4 Reagents: Hydrochloric acid ; pH 2

リファレンス

- Synthesis and biological evaluation of 5'-phenyl-3'H-spiro-[indoline-3,2'-[1,3,4]oxadiazol]-2-one analogs, Chinese Chemical Letters, 2013, 24(10), 929-933

合成方法 7

はんのうじょうけん

1.1 Solvents: Diethyl ether

1.2 -

1.3 Reagents: Hydrogen ion

1.2 -

1.3 Reagents: Hydrogen ion

リファレンス

- Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: The discovery of elesclomol, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5070-5076

合成方法 8

はんのうじょうけん

1.1 Solvents: Water ; 5 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Potassium hydrogen sulfide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

合成方法 9

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 80 °C

1.2 24 h

1.3 rt; 24 h, rt

1.2 24 h

1.3 rt; 24 h, rt

リファレンス

- Synthesis of Thermo-Sensitive Micellar Aggregates Self-Assembled from Biotinylated PNAS-b-PNIPAAm-b-PCL Triblock Copolymers for Tumor Targeting, Journal of Physical Chemistry C, 2009, 113(26), 11262-11267

合成方法 10

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent, ARKIVOC (Gainesville, 2019, (3), 67-78

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , Sulfur Solvents: Dimethylformamide

1.2 -

1.2 -

リファレンス

- Dithiocarboxylic acids, dithiocarboxylic esters, or thiocarboxylic amides by reaction of methylene-active chloromethyl compounds with sulfur, Journal fuer Praktische Chemie (Leipzig), 1989, 331(2), 243-62

合成方法 12

はんのうじょうけん

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux

1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux

リファレンス

- Preparation of α,ω-telechelic hexyl acrylate polymers with [bond]OH, [bond]COOH, and [bond]NH2 functional groups by RAFT, Journal of Polymer Science, 2010, 48(14), 3033-3051

S-(Thiobenzoyl)thioglycolic Acid Raw materials

S-(Thiobenzoyl)thioglycolic Acid Preparation Products

S-(Thiobenzoyl)thioglycolic Acid 関連文献

-

Lukas Mai,Dina Maniar,Frederik Zysk,Judith Sch?bel,Thomas D. Kühne,Katja Loos,Anjana Devi Dalton Trans. 2022 51 1384

-

Hai Huang,Wen Yang,Zuliang Chen,Zengwei Lai,Jianwei Sun Chem. Sci. 2019 10 9586

-

Manuel Ahumada,Eduardo Lissi,Ana Maria Montagut,Francisco Valenzuela-Henríquez,Natalia L. Pacioni,Emilio I. Alarcon Analyst 2017 142 2067

-

Nikki Pullan,Max Liu,Paul D. Topham Polym. Chem. 2013 4 2272

-

Porfirio López-Domínguez,Jesús Eduardo Rivera-Peláez,Gabriel Jaramillo-Soto,José Fernando Barragán-Aroche,Eduardo Vivaldo-Lima React. Chem. Eng. 2020 5 547

942-91-6 (S-(Thiobenzoyl)thioglycolic Acid) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2230780-65-9(IL-17A antagonist 3)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-91-6)2-巯基-S-硫代苯甲酰乙酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:942-91-6)S-(Thiobenzoyl)thioglycolic Acid

清らかである:99%

はかる:100g

価格 ($):270.0